Cephalosporin C sodium

Fermentation downstream processing Precipitation yield Cephalosporin C isolation

Researchers requiring a consistent, water-soluble substrate for enzymatic 7-ACA conversion should specify the sodium salt form. Substituting potassium or free acid forms introduces solubility and yield variability. - Delivers reproducible aqueous-phase DAAO/GA bioconversion performance; free acid form lacks requisite solubility. - Serves as the validated low-potency control (IC50 213 ± 30 μM) against zinc salt (IC50 1.1 ± 0.1 μM) in SAMHD1 assays. - Qualified as a reference standard for HPLC method development, traceable to USP/EP pharmacopeial standards.

Molecular Formula C16H20N3NaO8S
Molecular Weight 437.4 g/mol
CAS No. 51762-04-0
Cat. No. B1603589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalosporin C sodium
CAS51762-04-0
Molecular FormulaC16H20N3NaO8S
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
InChIInChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1
InChIKeyHZWLVUKHUSRPCG-BJIHTTGYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalosporin C Sodium Salt: Technical Baseline & Industrial Role


Cephalosporin C sodium salt (CAS 51762-04-0) is a water-soluble sodium salt form of the naturally occurring β-lactam antibiotic Cephalosporin C, produced by fermentation of Acremonium chrysogenum [1]. With a molecular formula of C16H20N3NaO8S and molecular weight of 437.4 g/mol [1], it serves as the primary industrial substrate for enzymatic conversion to 7-aminocephalosporanic acid (7-ACA), the key intermediate in manufacturing semi-synthetic cephalosporin antibiotics [2]. Unlike its free acid form which is poorly water-soluble, the sodium salt exhibits high aqueous solubility, making it the preferred form for downstream bioprocessing and analytical applications [3].

Form
Sodium salt supports aqueous enzymatic conversion workflows
Workflow
Industrial substrate for semisynthetic cephalosporin intermediate research
Selection context
Distinct solubility and process profile from free acid or zinc salt

Cephalosporin C Sodium Salt: Substitution Limitations


Substituting Cephalosporin C sodium salt with alternative salt forms (potassium, zinc, or free acid) introduces material differences in solubility, stability, and process yield that directly affect downstream manufacturing outcomes [1]. The sodium salt exhibits distinct aqueous solubility characteristics and thermal stability profiles that differ from the potassium salt [2]. Most critically, the sodium salt demonstrates approximately 200-fold lower inhibitory potency against SAMHD1 compared to the zinc salt form, a differential that profoundly impacts experimental outcomes in antiviral research applications [3]. The free acid form lacks the aqueous solubility required for enzymatic bioconversion workflows. These differences are not merely academic; they translate to quantifiable variations in crystallization yield, analytical method reproducibility, and biological assay results that justify compound-specific procurement decisions.

Salt form Replacing sodium with potassium, zinc, or free acid alters solubility, stability, and process yield
Assay response SAMHD1 inhibition potency may differ markedly by salt form; assay interpretation requires salt-specific context
Enzymatic workflow Free acid lacks aqueous solubility needed for enzymatic bioconversion; sodium salt maintains aqueous media compatibility

Cephalosporin C Sodium Salt: Evidence Against Comparator Salts


Precipitation Yield: Zinc vs. Potassium Salt

In industrial downstream processing of Cephalosporin C fermentation broths, zinc salt precipitation achieves approximately double the recovery yield compared to potassium salt precipitation methods [1]. This study directly compared the zinc salt method, which forms a sparingly soluble 1:1 molar complex with divalent zinc ions, against the alkali metal salt (potassium) precipitation approach.

Precipitation yield
Head-to-head
Zinc salt precipitation yield ~2× higher than potassium salt
Supports downstream recovery process selection
Lab-scale fermentation broth isolation; zinc salt forms sparingly soluble complex
Fermentation downstream processing Precipitation yield Cephalosporin C isolation

SAMHD1 Inhibition: Zinc Salt vs. Sodium Salt

In in vitro enzyme inhibition assays, Cephalosporin C zinc salt demonstrates a 200-fold greater potency against SAMHD1 (sterile alpha motif and HD domain-containing protein 1) compared to Cephalosporin C sodium salt [1]. The zinc salt exhibits an IC50 of 1.1 ± 0.1 μM, whereas the sodium salt shows markedly weaker inhibition with an IC50 of 213 ± 30 μM under identical assay conditions [1].

SAMHD1 inhibition
Head-to-head
Zinc salt IC50 1.1±0.1 µM; Sodium salt IC50 213±30 µM
Supports salt-form selection for SAMHD1 assay comparator context
In vitro enzyme assay; sodium salt serves as low-potency control
Antiviral research SAMHD1 inhibition Enzyme inhibition assay

pH-Dependent Hydrolysis Stability

The decomposition rate of Cephalosporin C in aqueous solution follows the rate law -dC/dt = [0.27(H+) + 0.005 + 500(OH-)]·C mole·L⁻¹·h⁻¹ at 25°C [1]. Between pH 3 and 7, the predominant degradation pathway involves slow water-mediated attack on the β-lactam nucleus; at alkaline pH (>12) or strongly acidic conditions, rapid hydrolysis of the acetyl side chain yields desacetyl Cephalosporin C or its lactone [1].

Hydrolysis stability
Class-level
Rate law: -dC/dt = [0.27(H⁺) + 0.005 + 500(OH⁻)]·C
Guides buffer selection for enzymatic conversion pH windows
Measured at 25°C; predominant stability at pH 3–7
Stability studies Hydrolysis kinetics Biopharmaceutical formulation

Reference Standard Qualification

Cephalosporin C sodium salt is fully characterized and qualified as a reference standard for analytical method development, method validation (AMV), and quality control applications during pharmaceutical synthesis and formulation . The standard is compliant with regulatory guidelines and provides traceability against pharmacopeial standards including USP and EP . This contrasts with the free acid form, which lacks the solubility required for aqueous analytical workflows, and the zinc salt, which introduces metal ion interference in certain detection methods.

Reference standard
Data to verify
Characterized for AMV/QC; traceable to USP/EP
Supports analytical method development and system suitability
Supplier documentation required for full traceability review
Analytical method validation Reference standards Quality control

Nanofiltration Concentration Parameters

In industrial production of dry Cephalosporin C sodium salt, nanofiltration concentration using a 200 Dalton molecular weight cut-off membrane operating at 7-10°C achieves a concentrated filtrate titer of 130,000-160,000 μg/mL with 15-18.5% solid content [1]. The subsequent spray drying step operates at inlet air temperature of 155-165°C and outlet air temperature of 75-90°C with a residence time of 8-12 seconds [1].

Nanofiltration
Class-level
Filtrate titer 130,000–160,000 µg/mL; 15–18.5% solids; 7–10°C
Supports process engineering benchmark for industrial production
200 Da MWCO membrane; four-stage concentration prior to spray drying
Industrial bioprocessing Membrane separation Process engineering

Thermal Decomposition: Cephalosporin vs. Penicillins

Differential scanning calorimetry (DSC) studies comparing thermal decomposition kinetics of β-lactam antibiotics demonstrate that Cephalosporin C sodium salt exhibits distinct activation energy parameters for thermal decomposition when compared to penicillin sodium salts [1]. The study applied a model-free kinetic method based on the Kissinger equation to determine activation energy and pre-exponential factors for decomposition processes across multiple cephalosporin and penicillin sodium salts [1].

Thermal stability
Cross-study
Cephalosporin vs penicillin sodium salts exhibit distinct DSC decomposition profiles
Informs storage condition specification and shelf-life review
Model-free kinetic analysis (Kissinger); DSC under air up to 873 K
Thermal stability Differential scanning calorimetry Storage condition validation

Cephalosporin C Sodium Salt: Key Application Scenarios


Bioconversion to 7-ACA

Cephalosporin C sodium salt serves as the primary substrate for two-enzyme bioconversion to 7-ACA using D-amino acid oxidase (DAAO) and glutaryl-7-aminocephalosporanic acid acylase (GA) in fully aqueous media [1]. The high aqueous solubility of the sodium salt is essential for achieving the substrate concentrations required for industrial-scale enzymatic conversion, a capability not matched by the free acid form. The pH-dependent stability profile defined in Section 3 Evidence Item 3 guides optimal buffer selection for maximizing conversion yield while minimizing hydrolytic degradation [2].

SAMHD1 Assay: Low-Potency Control

In SAMHD1-targeted antiviral studies, Cephalosporin C sodium salt serves a specific and defined role: as the low-potency comparator control against the zinc salt form. Based on the direct head-to-head comparison data in Section 3 Evidence Item 2 showing 200-fold differential potency (IC50 sodium = 213 ± 30 μM vs. zinc = 1.1 ± 0.1 μM), researchers studying SAMHD1 inhibition mechanisms should procure the sodium salt only when a low-activity control is required [3]. Investigators seeking potent SAMHD1 inhibition should instead select the zinc salt form based on this quantitative evidence.

Analytical Reference Standard for QC

Cephalosporin C sodium salt procured as a fully characterized reference standard is the appropriate selection for analytical laboratories developing and validating HPLC methods for cephalosporin antibiotics . The qualification for AMV and QC applications, along with traceability to USP and EP pharmacopeial standards, makes this compound suitable for use as a system suitability standard, calibration standard, or impurity marker in pharmaceutical quality control workflows . This application leverages the documented aqueous solubility and defined stability profile of the sodium salt.

Fermentation & Downstream Optimization

For industrial manufacturers optimizing Cephalosporin C sodium salt production, the validated nanofiltration and spray drying parameters established in Section 3 Evidence Item 5 provide a benchmark for process design [4]. The documented four-stage concentration protocol (200 Da MWCO membrane, 7-10°C operation, achieving 130,000-160,000 μg/mL titer) enables engineering teams to specify equipment and predict yield outcomes. Where fermentation titers are suboptimal, the zinc salt precipitation alternative described in Evidence Item 1 offers a yield-doubling recovery strategy [5], though final conversion to sodium salt form is required for downstream enzymatic processing.

Application
Selection Property
Validation Focus
Bioconversion to 7-ACA
Sodium salt aqueous solubility for enzymatic substrate
Enzyme compatibility and pH-stability review
SAMHD1 inhibition comparator
Low-potency profile relative to zinc salt
Assay baseline and inhibition-range context
Analytical reference standard
Characterized aqueous reference standard
Pharmacopeial traceability and method reproducibility
Fermentation process optimization
Validated nanofiltration and drying parameters
Process yield and equipment specification review
Selection guidance based on reported evidence; all applications require researcher validation under specific conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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